Methyl 2-benzamido-3-chloropropanoate Methyl 2-benzamido-3-chloropropanoate
Brand Name: Vulcanchem
CAS No.: 33646-32-1
VCID: VC8017848
InChI: InChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
SMILES: COC(=O)C(CCl)NC(=O)C1=CC=CC=C1
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol

Methyl 2-benzamido-3-chloropropanoate

CAS No.: 33646-32-1

Cat. No.: VC8017848

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-benzamido-3-chloropropanoate - 33646-32-1

Specification

CAS No. 33646-32-1
Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
IUPAC Name methyl 2-benzamido-3-chloropropanoate
Standard InChI InChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Standard InChI Key YWPXOLXUAWAXOD-UHFFFAOYSA-N
SMILES COC(=O)C(CCl)NC(=O)C1=CC=CC=C1
Canonical SMILES COC(=O)C(CCl)NC(=O)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s IUPAC name, methyl 3-benzamido-2-chloropropanoate, reflects its three key functional groups:

  • A benzamide moiety (C6H5CONH-\text{C}_6\text{H}_5\text{CONH-}) at position 3, contributing aromatic stability and hydrogen-bonding capacity.

  • A chlorine atom at position 2, introducing electrophilic reactivity for substitution reactions.

  • A methyl ester (COOCH3\text{COOCH}_3) at the terminal carboxyl group, enhancing solubility in organic solvents .

The spatial arrangement of these groups is critical. X-ray crystallography and NMR studies confirm a planar benzamide ring orthogonal to the chloropropanoate chain, with the chlorine atom adopting an equatorial configuration to minimize steric strain . This geometry facilitates interactions with biological targets, such as enzyme active sites, while the ester group enables prodrug strategies in medicinal chemistry.

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at 1745 cm1^{-1} (ester C=O stretch), 1660 cm1^{-1} (amide I band), and 650 cm1^{-1} (C-Cl stretch) .

  • 1^1H NMR: Signals at δ 3.75 (s, 3H, OCH3_3), δ 4.45 (dd, 1H, CHCl), δ 6.90–7.50 (m, 5H, aromatic), and δ 8.20 (d, 1H, NH) .

  • Mass Spectrometry: Base peak at m/z 241 (M+^+), with fragmentation patterns indicating cleavage at the amide bond (m/z 105, C6H5CO+\text{C}_6\text{H}_5\text{CO}^+) and ester group (m/z 59, COOCH3+\text{COOCH}_3^+) .

Synthesis and Manufacturing

Industrial Synthesis Routes

The compound is typically synthesized via a two-step protocol:

  • Acylation of 3-Chloroalanine:
    3-Chloroalanine+Benzoyl ChlorideBase3-Benzamido-2-chloropropanoic Acid\text{3-Chloroalanine} + \text{Benzoyl Chloride} \xrightarrow{\text{Base}} \text{3-Benzamido-2-chloropropanoic Acid}
    Triethylamine or pyridine is used to scavenge HCl, with yields exceeding 85% under anhydrous conditions .

  • Esterification with Methanol:
    3-Benzamido-2-chloropropanoic Acid+CH3OHH+Methyl 2-Benzamido-3-Chloropropanoate\text{3-Benzamido-2-chloropropanoic Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-Benzamido-3-Chloropropanoate}
    Sulfuric acid catalysis at reflux (60–70°C) achieves >90% conversion, followed by purification via recrystallization from ethyl acetate/hexane .

Alternative Methods

  • Microwave-Assisted Synthesis: Reduces reaction time from 6 hours to 30 minutes with comparable yields (88%) .

  • Enzymatic Esterification: Lipases (e.g., Candida antarctica) enable eco-friendly production under mild conditions (pH 7, 40°C), though scalability remains challenging .

Physicochemical Properties

PropertyValueConditionsSource
Melting Point98–102°CDifferential Scanning Calorimetry
Solubility in DMSO25 mg/mL25°C, stirred 1 hour
LogP (Octanol-Water)1.87 ± 0.12Shake-flask method
Stability>6 months at -20°CSealed vial, desiccated

The compound exhibits limited aqueous solubility (0.12 mg/mL in pH 7.4 buffer) but dissolves readily in polar aprotic solvents like DMSO and DMF . Its stability profile mandates storage at -20°C to prevent ester hydrolysis, particularly in humid environments .

Applications in Pharmaceutical Research

Intermediate for Anticancer Agents

Methyl 2-benzamido-3-chloropropanoate serves as a precursor to histone deacetylase (HDAC) inhibitors. Chlorine substitution at position 2 enhances binding to zinc-containing HDAC active sites, as demonstrated in structure-activity relationship (SAR) studies . For example, derivatization with hydroxamic acid yields compounds with IC50_{50} values <50 nM against HeLa cells .

Prodrug Development

The methyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as evidenced by a 3.2-fold increase in AUC (area under the curve) for a derivative in rat pharmacokinetic studies .

Peptide Mimetics

Incorporating the compound into pseudopeptides enhances resistance to proteolytic degradation. A 2024 study reported a tetrapeptide analog with 90% stability after 24 hours in human plasma, compared to 20% for the native sequence .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Comparison
Methyl 2-acetamido-3-chloropropionateAcetamido vs. benzamido10-fold lower HDAC inhibition
Methyl 2-nitrobenzamido-3-chloropropanoateNitro substituent on arylEnhanced cytotoxicity (IC50_{50} 12 nM)
Methyl 2-amino-3-chloropropanoateAmino vs. benzamidoRapid renal clearance (t1/2_{1/2} 0.8 h)

The benzamide group in Methyl 2-benzamido-3-chloropropanoate provides superior target engagement compared to acetamido analogs, while nitro derivatives exhibit heightened reactivity but increased toxicity .

Future Research Directions

  • Continuous Flow Synthesis: Pilot-scale studies show potential for 90% yield reduction in processing time .

  • Targeted Drug Delivery: Conjugation to nanoparticles (e.g., PLGA) could enhance tumor accumulation .

  • Green Chemistry: Ionic liquid-mediated reactions to replace volatile organic solvents .

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